
7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C10H8Cl2O It is a chlorinated derivative of tetrahydronaphthalenone, which is a hydrogenated form of naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination of 1,2,3,4-tetrahydronaphthalen-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the rate of chlorination and prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-one can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as iron(III) chloride can also enhance the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalenones
Aplicaciones Científicas De Investigación
7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phenylethanolamine N-methyltransferase, affecting neurotransmitter levels .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one
- 6,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one
- 4-(3,4-Dichlorophenyl)-1-tetralone
Uniqueness
7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific chlorination pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with biological targets and its overall stability.
Propiedades
Número CAS |
1273596-31-8 |
|---|---|
Fórmula molecular |
C10H8Cl2O |
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
7,8-dichloro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8Cl2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h4-5H,1-3H2 |
Clave InChI |
QPKLHUCBDKDHIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


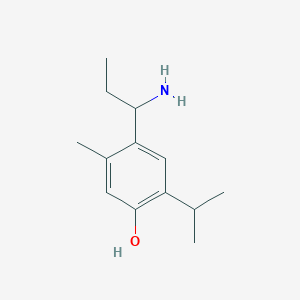
![4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318510.png)
![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)


![4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13318532.png)
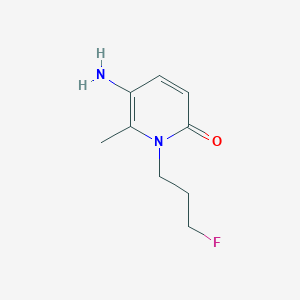
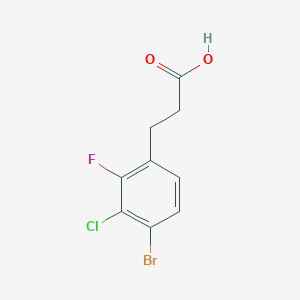
![4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13318558.png)
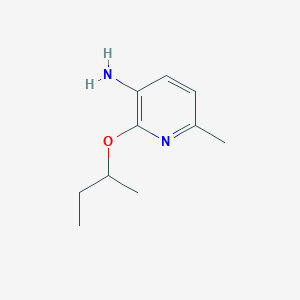
amino}propanoic acid](/img/structure/B13318574.png)

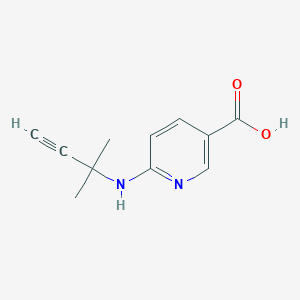
![1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13318585.png)
